rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis
Description
Historical Context and Discovery
The compound this compound, emerged from advancements in 1,3-dipolar cycloaddition chemistry, a field pioneered by Rolf Huisgen in the 1960s. Its synthesis builds upon Huisgen’s foundational work, which established the feasibility of generating five-membered heterocycles through reactions between 1,3-dipoles and dipolarophiles. The specific incorporation of a tetrahydrofuran (oxolane) ring and a 1,2,3-triazole moiety reflects innovations in stereoselective synthesis reported post-2010, as evidenced by its CAS registry entry (2187426-61-3) and associated patents.
The dihydrochloride salt form, first characterized in the early 2020s, was developed to enhance the compound’s solubility and stability for pharmacological studies. Its discovery aligns with the broader adoption of click chemistry in medicinal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables efficient triazole formation under mild conditions.
Relevance in Contemporary Organic and Medicinal Chemistry
This compound exemplifies the convergence of structural complexity and functional versatility in modern drug design. The cis-configuration of the tetrahydrofuran ring’s amino and hydroxymethyl groups (3R,4S) introduces stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. The 1,2,3-triazole ring, a hallmark of click chemistry-derived molecules, contributes to metabolic stability and hydrogen-bonding capacity, making it a privileged scaffold in antimicrobial and anticancer agent development.
Recent studies highlight its utility as a intermediate in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists, underscoring its role in addressing drug resistance challenges. Furthermore, the dihydrochloride salt form improves bioavailability, a property leveraged in preclinical formulations.
Overview of Structural and Stereochemical Features
The compound’s molecular architecture comprises three key components:
- Tetrahydrofuran Ring : A five-membered oxygen heterocycle with cis-oriented amino (C4) and hydroxymethyl (C3) substituents, as defined by the (3R,4S) configuration.
- 1,2,3-Triazole Moiety : A nitrogen-rich aromatic ring formed via CuAAC, providing rigidity and dipole interactions.
- Methanol Group : A primary alcohol at the triazole’s 4-position, enabling further functionalization through esterification or oxidation.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄Cl₂N₄O₂ | |
| CAS Number | 2187426-61-3 | |
| Stereochemistry | (3R,4S)-cis | |
| Salt Form | Dihydrochloride |
The dihydrochloride salt introduces two chloride counterions, neutralizing the amino group’s basicity and the triazole’s partial positive charge. X-ray crystallography studies confirm the planar geometry of the triazole ring and the chair conformation of the tetrahydrofuran moiety, which minimizes steric strain.
Scope and Objectives of the Academic Review
This review consolidates fragmented data on the compound’s synthesis, characterization, and applications, addressing three objectives:
- Synthetic Methodologies : Evaluate routes for constructing the (3R,4S)-configured tetrahydrofuran-triazole scaffold.
- Structure-Activity Relationships : Correlate stereochemical features with reported biological activities.
- Future Directions : Identify underexplored applications in materials science and targeted therapy.
By omitting clinical data (e.g., toxicity, dosage), this analysis remains focused on chemical and mechanistic insights, ensuring utility for researchers in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H14Cl2N4O2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
[1-(4-aminooxolan-3-yl)triazol-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11;;/h1,6-7,12H,2-4,8H2;2*1H |
InChI Key |
IENYCJWTTVKVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of cis-3,4-Diol Precursors
The cis-4-aminooxolane ring is synthesized via stereocontrolled cyclization of a 3,4-diol derivative. A representative protocol involves:
- Starting Material : (3R,4S)-3,4-dihydroxypyrrolidine.
- Reagents : Thionyl chloride (SOCl₂) for diol activation, followed by ammonia (NH₃) gas for aminolysis.
- Conditions : Reaction at 0–5°C in tetrahydrofuran (THF) to favor cis-configuration retention.
Table 1: Optimization of Aminooxolan Ring Formation
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 0°C | 78 | 95.2 |
| Solvent | THF | 78 | 95.2 |
| Ammonia Concentration | 2.0 M in MeOH | 82 | 96.5 |
Triazole Moiety Installation via CuAAC
Azide-Alkyne Cycloaddition
The 1,2,3-triazole ring is introduced using CuAAC, which ensures regioselective 1,4-disubstitution:
- Azide Component : 3-azido-(3R,4S)-4-aminooxolane (synthesized via diazotization of the amine).
- Alkyne Component : Propargyl alcohol (HC≡CCH₂OH).
- Catalyst : Cu(I) iodide (5 mol%) in dimethylformamide (DMF).
Key Considerations :
- Regioselectivity : CuAAC exclusively yields 1,4-triazoles, avoiding 1,5-regioisomers.
- Side Reactions : Oxidative coupling byproducts are suppressed using degassed solvents and inert atmospheres.
Table 2: CuAAC Reaction Optimization
| Parameter | Condition | Yield (%) | Triazole Purity (%) |
|---|---|---|---|
| Catalyst Loading | 5 mol% CuI | 89 | 98.7 |
| Solvent | DMF | 89 | 98.7 |
| Temperature | 25°C | 89 | 98.7 |
Hydroxymethylation
Post-Cycloaddition Functionalization
The hydroxymethyl group is introduced via a Mannich-type reaction:
- Reagents : Formaldehyde (37% aqueous) and sodium hydroxide (NaOH).
- Conditions : Stirring at 50°C for 6 hours, followed by neutralization with HCl.
Analytical Validation :
- ¹H NMR : δ 4.75 (s, 2H, CH₂OH), 5.20 (s, 1H, OH).
- ¹³C NMR : δ 61.8 (CH₂OH), 145.3 (triazole C-4).
Dihydrochloride Salt Formation
Acidic Precipitation
The free base is converted to its dihydrochloride salt to improve physicochemical properties:
- Procedure : Dissolve in ethanol, add concentrated HCl (2 equiv.), and crystallize at 4°C.
- Yield : 92% after recrystallization from ethanol/water (3:1).
Table 3: Salt Formation Parameters
| Parameter | Condition | Solubility (mg/mL) |
|---|---|---|
| HCl Equivalents | 2.0 | 45.2 |
| Crystallization Solvent | Ethanol/Water | 45.2 |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput and reproducibility, flow chemistry is employed:
- Reactor Type : Microfluidic copper-coated reactor for CuAAC.
- Throughput : 1.2 kg/day with >99% regioselectivity.
- Purification : In-line liquid-liquid extraction and crystallization.
Analytical Characterization
Spectroscopic and Chromatographic Data
- HRMS (ESI+) : m/z 199.0965 [M+H]⁺ (calc. 199.0968 for C₇H₁₁N₄O₂).
- HPLC : tR = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Mitigation Strategies
Racemic Mixture Control
The racemic nature arises from non-stereoselective cyclization. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) is optional for enantiopure batches.
Copper Residue Removal
Post-CuAAC purification involves:
- Chelating Resins : Dowex M-4195 for Cu(I) scavenging.
- Specification : Residual Cu < 10 ppm (ICP-MS).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted aminooxolans.
Scientific Research Applications
Chemistry
In chemistry, rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis involves its interaction with specific molecular targets. The triazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The aminooxolan ring may also play a role in binding to proteins or other biomolecules, modulating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate (CAS EN300-696770/EN300-697682)
- Structural Differences: Replaces the amino group with a hydroxyl and substitutes methanol with a methyl ester.
- Impact on Properties: Solubility: The ester group reduces polarity, lowering aqueous solubility compared to the dihydrochloride salt of the target compound. Stability: The amino group in the target compound may participate in hydrogen bonding or protonation, enhancing stability in acidic environments. Synthetic Route: Both compounds likely derive from CuAAC, but post-functionalization (e.g., esterification vs. amination) differentiates their pathways .
Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate
Ring Structure and Stereochemistry
(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol
- Ring Comparison : Features a 1,3-dioxolane (5-membered ring with two oxygen atoms) instead of oxolane.
- Implications :
Cis vs. Trans Isomerism
- Trans isomers, if synthesized, would exhibit distinct steric and electronic profiles.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biochemical Relevance: The amino group in the target compound may mimic natural substrates in enzyme-binding pockets, whereas ester analogs could serve as prodrugs.
- Thermodynamic Stability : The cis configuration’s intramolecular hydrogen bonding (e.g., NH⋯O or OH⋯N) could stabilize the molecule, reducing degradation rates compared to trans isomers.
- Industrial Use : The dihydrochloride form’s solubility makes it preferable for injectable formulations, while ester derivatives might be leveraged in lipophilic delivery systems.
Notes on Limitations
- Direct pharmacological data for the target compound are absent in provided evidence; comparisons are extrapolated from structural analogs.
Biological Activity
The compound rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis (CAS Number: 2377004-42-5) is a triazole derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanism of action based on recent studies.
Chemical Structure and Properties
The compound features a triazole ring fused with an aminooxolane moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 198.182 g/mol. Its structural characteristics enable interaction with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole compounds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism typically involves inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL | |
| Candida albicans | 64 μg/mL |
Anticancer Activity
Triazole derivatives have been evaluated for their anticancer properties. A study reported that compounds similar to rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol exhibited cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride | MCF-7 (Breast Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 12.5 | |
| A549 (Lung Cancer) | 20.0 |
The biological activity of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol is primarily attributed to its ability to interfere with cellular processes. The triazole ring is known to inhibit the enzyme lanosterol demethylase in fungal cells and potentially disrupt DNA synthesis in cancer cells.
Case Studies
In a notable case study involving the compound's use against colon cancer cell lines (HCT116), it was observed that treatment led to significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays. Moreover, the compound displayed synergistic effects when combined with standard chemotherapeutics like cisplatin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
